![molecular formula C22H26N2O4 B4941581 N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine, commonly known as DMQX, is a chemical compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinoline derivatives and is a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype. DMQX has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
Wirkmechanismus
DMQX acts as a competitive antagonist of the AMPA receptor subtype, specifically targeting the glutamate-binding site. By binding to this site, DMQX prevents the activation of the receptor by glutamate, thereby inhibiting the downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
DMQX has been shown to have a wide range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the modulation of synaptic transmission. It has also been shown to have neuroprotective effects in various animal models of neurological disorders, including epilepsy, ischemia, and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor subtype. It is also relatively easy to synthesize and has a long half-life, making it suitable for in vivo studies. However, DMQX also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research involving DMQX. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could have therapeutic potential for neurological disorders. Another area is the study of the downstream signaling pathways that are affected by AMPA receptor inhibition, which could provide insights into the mechanisms of synaptic plasticity and memory formation. Finally, the use of DMQX in combination with other pharmacological agents could provide new avenues for the treatment of neurological disorders.
Synthesemethoden
The synthesis of DMQX involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with methylmagnesium bromide to form the corresponding ketone. This is then reacted with ethylmagnesium bromide to give the desired intermediate, which is further reacted with 2-chloro-4,5-dimethoxybenzyl chloride to form DMQX. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its pharmacological properties and has found wide application in scientific research. It is primarily used as an antagonist of the AMPA receptor subtype, which is involved in the regulation of synaptic plasticity and memory formation. DMQX has been shown to have a potent inhibitory effect on this receptor, making it a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14-10-21(24-17-12-16(25-2)13-20(28-5)22(14)17)23-9-8-15-6-7-18(26-3)19(11-15)27-4/h6-7,10-13H,8-9H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNOSBSPMWKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methylquinolin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.